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Introduction
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a

crucial enzyme in immunometabolism.[1][2][3] Localized in the mitochondria, ACOD1 catalyzes

the decarboxylation of cis-aconitate, a tricarboxylic acid (TCA) cycle intermediate, to produce

itaconate.[1][2][3] Itaconate has emerged as a key regulator of inflammation and cellular

metabolism. The expression of ACOD1 is significantly upregulated in myeloid cells in response

to inflammatory stimuli such as lipopolysaccharide (LPS), interferons, and other microbial

signals.[1][3][4] This upregulation links innate immune activation with metabolic

reprogramming, influencing inflammatory responses, oxidative stress, and antimicrobial activity.

[4][5]

The ACOD1 Human Pre-designed siRNA Set A provides a reliable tool for transiently

silencing the expression of the human ACOD1 gene. This allows for the investigation of the

functional roles of ACOD1 in various cellular processes, making it an invaluable asset for

research in immunology, inflammation, and drug discovery.
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Product Information
The ACOD1 Human Pre-designed siRNA Set A typically contains a pool of multiple siRNA

duplexes targeting different regions of the ACOD1 mRNA, a non-targeting negative control

siRNA, and may include a positive control siRNA and a fluorescently labeled control for

transfection efficiency monitoring.

Data Presentation
The following tables present representative data on the knockdown efficiency of ACOD1

siRNA. This data is illustrative and has been compiled from various experimental findings

reported in the scientific literature. Actual results may vary depending on the cell type,

transfection reagent, and experimental conditions.

Table 1: ACOD1 mRNA Knockdown Efficiency by qPCR

Cell Line
siRNA
Concentration (nM)

Time Post-
Transfection
(hours)

% ACOD1 mRNA
Reduction
(normalized to non-
targeting control)

Human Macrophages 10 24 ~85%

Human Macrophages 25 24 ~95%

THP-1 (differentiated) 10 48 ~80%

THP-1 (differentiated) 25 48 ~92%

HEK293T 10 24 ~75%

HEK293T 25 24 ~88%

Table 2: ACOD1 Protein Knockdown Efficiency by Western Blot
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Cell Line
siRNA
Concentration (nM)

Time Post-
Transfection
(hours)

% ACOD1 Protein
Reduction
(normalized to non-
targeting control)

Human Macrophages 25 48 ~80%

Human Macrophages 50 48 ~90%

THP-1 (differentiated) 25 72 ~75%

THP-1 (differentiated) 50 72 ~88%

Signaling Pathway
ACOD1 expression is induced by various inflammatory and microbial stimuli, primarily through

the activation of pattern recognition receptors like Toll-like receptors (TLRs). Downstream

signaling cascades involving MyD88, TRIF, NF-κB, and STAT1 lead to the transcriptional

activation of the ACOD1 gene. The resulting itaconate produced by ACOD1 has

immunomodulatory functions, including the inhibition of succinate dehydrogenase (SDH) and

the activation of the Nrf2 antioxidant response pathway.
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Experimental Workflow
The general workflow for an ACOD1 siRNA knockdown experiment involves cell culture, siRNA

transfection, and subsequent analysis of gene and protein expression, followed by functional

assays.
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Experimental Workflow for ACOD1 Knockdown

Experimental Protocols
1. Cell Culture and Plating

Cell Lines: Human monocyte-derived macrophages (hMDMs), THP-1 cells, or other cell lines

expressing ACOD1.

Culture Medium: Use the recommended medium for your specific cell line (e.g., RPMI-1640

or DMEM supplemented with 10% FBS and antibiotics).

Plating: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80%

confluency at the time of transfection. For a 6-well plate, a typical density is 2 x 10^5 cells

per well.

2. siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for your specific cell line and

transfection reagent.

Materials:

ACOD1 Human Pre-designed siRNA Set A

Non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

Serum-free medium (e.g., Opti-MEM™)

Procedure (for one well of a 6-well plate):

siRNA Preparation:

In a sterile microfuge tube (Tube A), dilute 2-8 µl of the 10 µM ACOD1 siRNA stock

solution into 100 µl of serum-free medium. Mix gently.
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In a separate tube, prepare the control siRNA in the same manner.

Transfection Reagent Preparation:

In another sterile microfuge tube (Tube B), dilute 2-8 µl of the transfection reagent into

100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room

temperature.

Complex Formation:

Add the diluted siRNA (from Tube A) to the diluted transfection reagent (from Tube B).

Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the

formation of siRNA-lipid complexes.

Transfection:

Aspirate the culture medium from the cells.

Wash the cells once with 2 ml of serum-free medium.

Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.

Overlay the 1 ml mixture onto the washed cells.

Incubation:

Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic

concentration without removing the transfection mixture.

Continue to incubate for an additional 18-24 hours.

Post-Transfection:

Aspirate the medium and replace it with fresh, complete growth medium.

Harvest cells for analysis at 24, 48, or 72 hours post-transfection.
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3. Quantitative Real-Time PCR (qPCR) for ACOD1 mRNA Knockdown Analysis

RNA Extraction: Extract total RNA from transfected and control cells using a commercial kit

(e.g., RNeasy Mini Kit, Qiagen).

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

(e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

qPCR:

Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

Use primers specific for human ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB)

for normalization.

Perform the qPCR reaction using a real-time PCR system.

Analyze the data using the ΔΔCt method to calculate the relative expression of ACOD1

mRNA.

4. Western Blot for ACOD1 Protein Knockdown Analysis

Protein Extraction: Lyse the transfected and control cells in RIPA buffer containing protease

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against ACOD1 overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading

control.

Quantify the band intensities using densitometry software.

Troubleshooting
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Issue Possible Cause Suggestion

Low Knockdown Efficiency
Suboptimal transfection

conditions

Optimize siRNA concentration,

transfection reagent volume,

and cell density.

Low transfection efficiency

Use a fluorescently labeled

control siRNA to visually

assess transfection efficiency.

Incorrect timing of analysis

Perform a time-course

experiment (24, 48, 72 hours)

to determine the optimal time

for analysis.

High Cell Toxicity
High concentration of siRNA or

transfection reagent

Reduce the concentration of

siRNA and/or transfection

reagent.

Prolonged exposure to

transfection complexes

Reduce the incubation time

with the transfection

complexes.

Unhealthy cells

Ensure cells are healthy and in

the logarithmic growth phase

before transfection.

Inconsistent Results
Variation in cell density or

passage number

Use cells at a consistent

passage number and plate

them at the same density for

all experiments.

Pipetting errors

Ensure accurate and

consistent pipetting, especially

when preparing siRNA-lipid

complexes.

Conclusion
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The ACOD1 Human Pre-designed siRNA Set A is a powerful and specific tool for elucidating

the role of ACOD1 in cellular physiology and disease. By following the provided protocols and

optimizing conditions for your specific experimental system, researchers can achieve robust

and reliable gene silencing to advance our understanding of immunometabolism and its

implications for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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